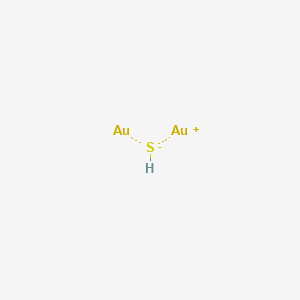
Gold sulfide (Au2S)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold sulfide, with the chemical formula Au2S, is an inorganic compound that is the principal sulfide of gold. It is known for its unique chemical bonding and structural properties. Gold sulfide decomposes to gold metal and elemental sulfur, illustrating the “nobility” of gold .
Méthodes De Préparation
Gold sulfide can be synthesized through several methods:
Reaction with Hydrogen Sulfide: Gold chloride reacts with hydrogen sulfide to form gold sulfide.
Sulfiding Dicyanoaurate: Another method involves sulfiding dicyanoaurate, where hydrogen sulfide reacts with potassium dicyanoaurate to produce gold sulfide, potassium cyanide, and hydrogen cyanide.
Analyse Des Réactions Chimiques
Gold sulfide undergoes various chemical reactions:
Decomposition: Gold sulfide decomposes to gold metal and elemental sulfur.
Reduction: In the presence of dihydrogen, gold sulfide can be reduced to gold and hydrogen sulfide.
Oxidation and Substitution: These reactions are less common but can occur under specific conditions.
Applications De Recherche Scientifique
Gold sulfide has several scientific research applications:
Mécanisme D'action
The mechanism of action of gold sulfide involves its unique chemical bonding. The compound possesses two types of covalent bonds: dative and shared. Each gold atom engages in one bond of each kind, and the multiple arrangements in space of these bonds impart the system with multireference character .
Comparaison Avec Des Composés Similaires
Gold sulfide can be compared with other similar compounds:
Gold(III) sulfide (Au2S3): This compound is less stable and decomposes more readily than gold sulfide.
Silver sulfide (Ag2S): The structure of gold sulfide is similar to the α form of silver sulfide, which only exists at high temperatures.
Copper(I) sulfide (Cu2S): Another similar compound, but with different coordination geometry and properties.
Gold sulfide stands out due to its unique bonding and structural properties, making it a subject of interest in various scientific fields.
Propriétés
IUPAC Name |
gold;gold(1+);sulfanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.H2S/h;;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHARDUOZPOKY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Au].[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2HS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303-60-2 |
Source


|
| Record name | Gold monosulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold sulfide (Au2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digold sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


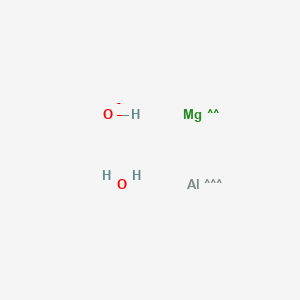
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)

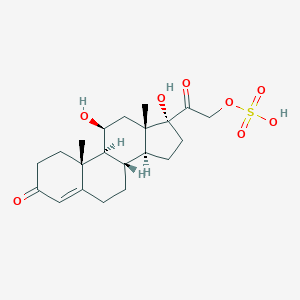
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
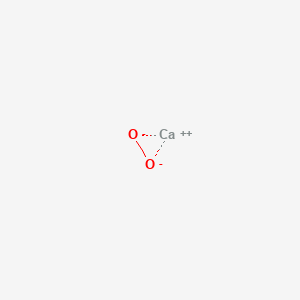
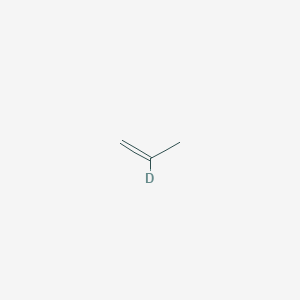

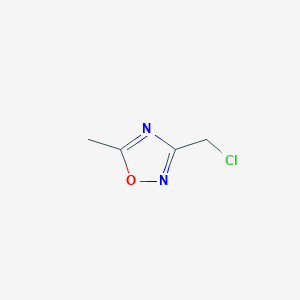

![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)

